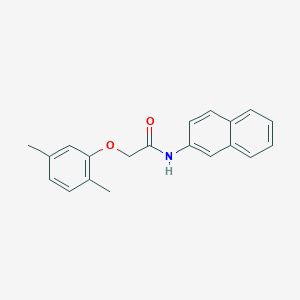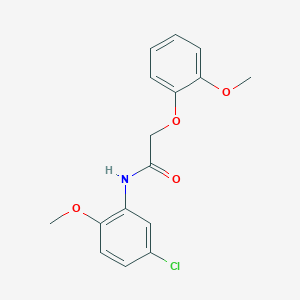
N-(2-ethyl-2H-tetrazol-5-yl)-4-biphenylcarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethyl-2H-tetrazol-5-yl)-4-biphenylcarboxamide, commonly known as A-769662, is a small molecule compound that has been widely studied for its potential therapeutic applications. A-769662 is a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism and energy homeostasis.
Mécanisme D'action
A-769662 activates N-(2-ethyl-2H-tetrazol-5-yl)-4-biphenylcarboxamide by binding to the γ-subunit of the enzyme, leading to allosteric activation and phosphorylation of the α-subunit. This results in increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, all of which contribute to improved energy homeostasis and metabolic function. In addition, A-769662 has been shown to inhibit mTOR signaling, leading to decreased cell proliferation and increased autophagy.
Biochemical and Physiological Effects:
A-769662 has been shown to have a wide range of biochemical and physiological effects, including improved glucose uptake and insulin sensitivity, increased fatty acid oxidation and mitochondrial biogenesis, decreased inflammation and oxidative stress, and inhibition of cell proliferation and angiogenesis. These effects have been observed in various cell types and animal models, suggesting that A-769662 has broad therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of A-769662 is its potency and specificity for N-(2-ethyl-2H-tetrazol-5-yl)-4-biphenylcarboxamide activation, making it a valuable tool for studying the role of this compound in cellular metabolism and disease. However, A-769662 has also been shown to have off-target effects, particularly at high concentrations, and its effects may be influenced by cell type and experimental conditions. In addition, the cost and availability of A-769662 may limit its use in some research settings.
Orientations Futures
There are several potential future directions for research on A-769662, including further investigation of its therapeutic potential in metabolic disorders, cancer, and other diseases. In addition, the development of more potent and selective N-(2-ethyl-2H-tetrazol-5-yl)-4-biphenylcarboxamide activators may improve the efficacy and specificity of this approach. Finally, the use of A-769662 in combination with other therapies, such as anti-inflammatory agents or chemotherapeutic drugs, may enhance its therapeutic effects and reduce potential side effects.
Méthodes De Synthèse
The synthesis of A-769662 involves several steps, including the preparation of 4-biphenylcarboxylic acid, the formation of the tetrazole ring, and the coupling of the two molecules. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of A-769662 has been described in detail in several publications, and the compound is commercially available from various sources.
Applications De Recherche Scientifique
A-769662 has been extensively studied for its potential therapeutic applications, particularly in the treatment of metabolic disorders such as diabetes and obesity. N-(2-ethyl-2H-tetrazol-5-yl)-4-biphenylcarboxamide activation by A-769662 has been shown to improve glucose uptake and insulin sensitivity in vitro and in vivo. In addition, A-769662 has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of a wide range of diseases.
Propriétés
IUPAC Name |
N-(2-ethyltetrazol-5-yl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-2-21-19-16(18-20-21)17-15(22)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFHLOGRZJIFJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5865673.png)
![3-(4-morpholinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5865688.png)
![N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propanamide](/img/structure/B5865694.png)
![2-[8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5865699.png)

![2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5865720.png)
![N-[2-(butyrylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5865730.png)
![7-(3,5-dichlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5865737.png)

![4-(acetylamino)phenyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate](/img/structure/B5865747.png)
![N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5865750.png)


